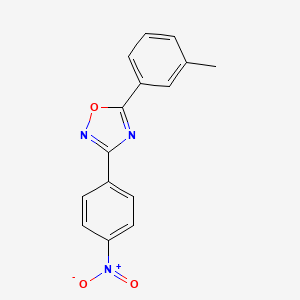
N-(3-acetylphenyl)-N'-2-biphenylylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-2-biphenylylurea, commonly known as BPU, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. BPU belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
作用機序
The mechanism of action of BPU is not fully understood. However, it has been proposed that BPU exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, BPU has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. BPU has also been shown to bind to the cannabinoid receptor CB2, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects
BPU has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral effects, BPU has also been shown to modulate the activity of various enzymes, including protein kinases and phosphatases. BPU has been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. BPU has also been shown to inhibit the activity of protein phosphatase 2A, which is involved in the regulation of cell cycle progression.
実験室実験の利点と制限
One of the advantages of using BPU in lab experiments is its wide range of biological activities. BPU has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral effects, making it a versatile tool for studying various biological processes. Another advantage of using BPU is its synthetic nature, which allows for easy modification of its chemical structure.
One of the limitations of using BPU in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer BPU to cells or animals in a controlled manner. Another limitation of using BPU is its potential toxicity. While BPU has been found to be relatively non-toxic in vitro, its toxicity in vivo has not been fully evaluated.
将来の方向性
There are several future directions for research on BPU. One direction is the development of BPU derivatives with improved solubility and bioavailability. Another direction is the evaluation of BPU in animal models of cancer and other diseases. The potential use of BPU as a therapeutic agent in humans also warrants further investigation. Finally, the identification of the cellular targets of BPU and the elucidation of its mechanism of action will provide valuable insights into its biological effects.
合成法
The synthesis of BPU involves the reaction between 3-acetylphenyl isocyanate and 2-biphenylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography or recrystallization. The yield of the synthesis is typically around 60-70%.
科学的研究の応用
BPU has been extensively studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BPU exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells.
In addition to its anti-cancer effects, BPU has also been found to exhibit anti-inflammatory and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the replication of several viruses, including HIV and hepatitis C virus.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15(24)17-10-7-11-18(14-17)22-21(25)23-20-13-6-5-12-19(20)16-8-3-2-4-9-16/h2-14H,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHFHDMZLEELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-biphenyl-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782449.png)
![methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate](/img/structure/B5782455.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione](/img/structure/B5782463.png)
![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)

![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)
